molecular formula C15H20N2O2 B12119066 2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- CAS No. 937671-36-8

2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]-

Cat. No.: B12119066
CAS No.: 937671-36-8
M. Wt: 260.33 g/mol
InChI Key: IJWWCOMZXFAKTP-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- is a complex organic compound with a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, each with unique functional groups introduced through the reactions mentioned above .

Scientific Research Applications

Anticancer Properties

Several studies have demonstrated the anticancer potential of quinolinone derivatives, including the target compound. For instance, compounds derived from quinolinones have shown activity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Example AHCT-116 (Colon)1.9
Example BMCF-7 (Breast)7.52

In a study involving methyl derivatives of quinolinones, several compounds exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7 .

Neuroprotective Effects

Research indicates that certain quinolinone derivatives may serve as dual-target inhibitors for cholinesterases and monoamine oxidases, making them promising candidates for Alzheimer's disease treatment. A recent study synthesized hybrid compounds that showed efficacy in inhibiting these enzymes, suggesting potential neuroprotective effects .

Antimicrobial Activity

Quinolinone derivatives have also been investigated for their antimicrobial properties. A study reported that specific derivatives displayed significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound XMycobacterium smegmatis6.25 µg/mL
Compound YPseudomonas aeruginosa12.5 µg/mL

These findings indicate the potential for developing new antimicrobial agents based on this scaffold .

Case Study 1: Anticancer Screening

In a comprehensive screening of various quinolinone derivatives, including the target compound, researchers evaluated their efficacy against multiple cancer cell lines. The results indicated that modifications to the quinolinone structure significantly influenced their anticancer activity, leading to the identification of several lead compounds for further development.

Case Study 2: Alzheimer's Disease Research

A series of novel compounds derived from 2(1H)-quinolinone were designed to target both cholinesterases and monoamine oxidases. These compounds demonstrated promising results in preclinical models, highlighting their potential as multifunctional agents for Alzheimer's disease therapy.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- is unique due to its specific substitution pattern and the presence of both methoxy and isopropylamino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key findings from various studies.

Chemical Structure and Properties

The chemical structure of 2(1H)-Quinolinone, 6-methoxy-1-methyl-3-[[(1-methylethyl)amino]methyl]- can be represented as follows:

  • Molecular Formula : C13H16N2O2
  • IUPAC Name : 6-Methoxy-1-methyl-3-((1-methylethyl)amino)methyl)quinolin-2(1H)-one

This structure features a quinoline core with methoxy and isopropylamine substituents, which are critical for its biological activity.

Anticancer Activity

Studies have shown that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated an IC50 value of 0.63 μg/mL against P-388 cells, indicating potent cytotoxicity . In another study, similar quinoline derivatives were reported to inhibit key pathways involved in colorectal cancer proliferation, such as COX-2 and LDHA .

Antimicrobial Properties

Quinoline compounds are also recognized for their antimicrobial activities. The mechanism often involves disruption of bacterial DNA synthesis and interference with metabolic pathways. Research indicates that quinoline derivatives can act against a range of pathogens, making them potential candidates for developing new antibiotics .

Antiinflammatory Effects

The anti-inflammatory properties of quinoline derivatives have been linked to their ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. Compounds similar to 2(1H)-Quinolinone have shown moderate inhibition efficiencies against COX-2 at various concentrations . This suggests that the compound may contribute to reducing inflammation through similar mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural features. For example:

  • Methoxy Group : Enhances lipophilicity and biological activity.
  • Isopropylamine Substituent : May improve binding affinity to biological targets.

Table 1 summarizes the biological activities and corresponding IC50 values of related compounds:

Compound NameActivity TypeIC50 (μg/mL)
2(1H)-Quinolinone Derivative ACytotoxicity0.63
Quinoline BAntimicrobialVaries
Quinoline CCOX-2 InhibitionModerate

Case Studies

Several case studies highlight the effectiveness of quinoline derivatives in clinical settings:

  • Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines, demonstrating significant tumor growth inhibition.
  • Antibacterial Efficacy : Research on synthetic quinoline compounds revealed their potential as novel antibacterial agents against resistant strains of bacteria.

Properties

CAS No.

937671-36-8

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

6-methoxy-1-methyl-3-[(propan-2-ylamino)methyl]quinolin-2-one

InChI

InChI=1S/C15H20N2O2/c1-10(2)16-9-12-7-11-8-13(19-4)5-6-14(11)17(3)15(12)18/h5-8,10,16H,9H2,1-4H3

InChI Key

IJWWCOMZXFAKTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC2=C(C=CC(=C2)OC)N(C1=O)C

Origin of Product

United States

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